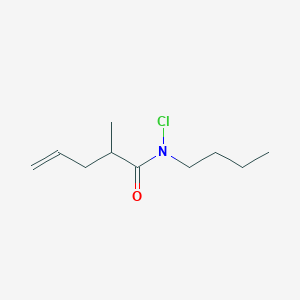
4-Pentenamide, N-butyl-N-chloro-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Pentenamide, N-butyl-N-chloro-2-methyl- is an organic compound with the molecular formula C11H20ClNO It is a derivative of pentenamide, featuring a butyl group, a chlorine atom, and a methyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pentenamide, N-butyl-N-chloro-2-methyl- typically involves the reaction of 4-pentenoyl chloride with N-butyl-N-chloro-2-methylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of 4-Pentenamide, N-butyl-N-chloro-2-methyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Pentenamide, N-butyl-N-chloro-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Substituted amides or amines.
Scientific Research Applications
4-Pentenamide, N-butyl-N-chloro-2-methyl- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Pentenamide, N-butyl-N-chloro-2-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-Butyl-N-chloro-2,2-dimethyl-4-pentenamide
- N-Phenylmethacrylamide
- N-Butyl-3,5-dichlorobenzamide
Uniqueness
4-Pentenamide, N-butyl-N-chloro-2-methyl- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Compared to similar compounds, it may offer advantages in terms of stability, reactivity, and biological activity.
Properties
CAS No. |
647027-73-4 |
|---|---|
Molecular Formula |
C10H18ClNO |
Molecular Weight |
203.71 g/mol |
IUPAC Name |
N-butyl-N-chloro-2-methylpent-4-enamide |
InChI |
InChI=1S/C10H18ClNO/c1-4-6-8-12(11)10(13)9(3)7-5-2/h5,9H,2,4,6-8H2,1,3H3 |
InChI Key |
DHWBRVICRXVHFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C(=O)C(C)CC=C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


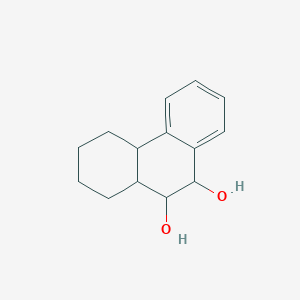
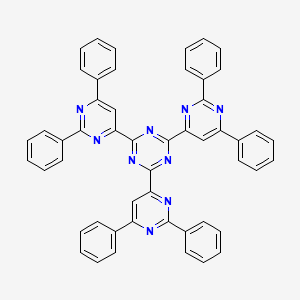
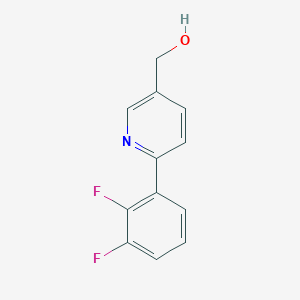
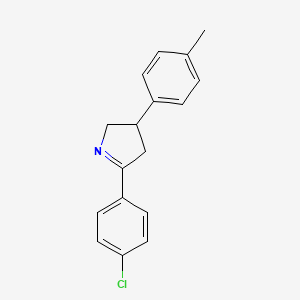
![4-[1-(4-Methoxyphenyl)ethoxy]phenol](/img/structure/B12608356.png)
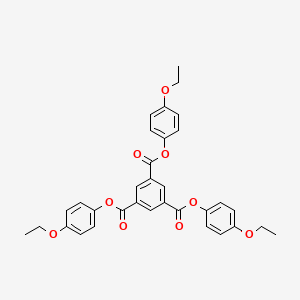
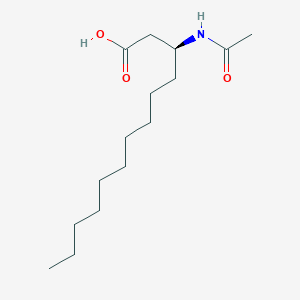
![2-[1-[2-[(1,3-benzodioxol-5-ylmethyl)amino]ethyl]-2-[2-(1H-imidazol-1-yl)-6-methyl-4-pyrimidinyl]-3-pyrrolidinyl]-4-Thiazolecarboxylic acid ethyl ester](/img/structure/B12608376.png)

![2-Phenoxy-1-[4-(3-phenylpropyl)piperazin-1-yl]propan-1-one](/img/structure/B12608390.png)
![[2-(3-Cyanophenyl)ethenyl][(quinolin-8-yl)oxy]boranyl](/img/structure/B12608391.png)
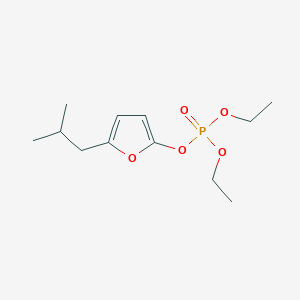
![6-Methyl-5-[(trimethylsilyl)ethynyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12608398.png)
![2-Acetyl-9-chloro-1-methyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one](/img/structure/B12608404.png)
